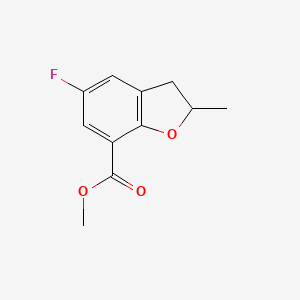

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Description

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C11H11FO3/c1-6-3-7-4-8(12)5-9(10(7)15-6)11(13)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

BVAQMONZIOEFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzofuran derivative.

Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Methylation: The methyl group is introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Carboxylation: The carboxylate ester group is introduced through esterification reactions using reagents like methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amines, thiols derivatives.

Scientific Research Applications

Pharmacological Potential

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate exhibits various pharmacological properties that make it a candidate for drug development. Preliminary studies indicate its potential as:

- Antimicrobial Agent : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Agent : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Key Mechanisms

- Enzyme Modulation : The compound may influence enzyme activity, impacting metabolic pathways.

- Cell Signaling Pathways : It could alter cellular signaling pathways, contributing to its anticancer properties.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects:

| Cell Line | IC50 Value (µM) | % Cell Viability |

|---|---|---|

| HepG2 | 1.30 | 35% |

| MCF-7 | 1.50 | 30% |

These findings suggest that the compound has potent antiproliferative activity compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 13 | 265 |

| Escherichia coli | 10.5 | 280 |

These results indicate that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several chemical reactions that can be optimized for large-scale production. Common methods include:

- Continuous Flow Reactors : These are utilized to enhance scalability and cost-effectiveness.

- Automated Systems : Automation in synthesis can improve yield and reproducibility.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ester group facilitates its transport across biological membranes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of dihydrobenzofuran carboxylates, where variations in substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis with structurally related derivatives:

Physicochemical Properties

- Electron Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, stabilizing the ester group against hydrolysis compared to chlorine or bromine analogues .

- Solubility: this compound exhibits moderate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility. In contrast, the bromo analogue (logP ~3.1) is more lipophilic, while the amino-substituted derivative (logP ~1.8) is more polar .

- Thermal Stability : Fluorinated derivatives generally show higher melting points (e.g., 258.4°C for methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) due to enhanced intermolecular interactions .

Biological Activity

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a synthetic compound belonging to the benzofuran family. Its unique molecular structure, characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring, contributes to its distinctive chemical properties and biological activities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHOF

- Molecular Weight : 210.20 g/mol

- CAS Number : 1188022-01-6

The compound features a methyl group at the 2-position and a carboxylate group that enhances its solubility and biological interactions. The fluorine substitution is particularly significant as it influences the reactivity and binding affinity towards biological targets.

Preliminary studies indicate that this compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances its binding affinity, potentially modulating enzyme activity and cellular signaling pathways.

Therapeutic Potential

Research has suggested several therapeutic applications for this compound, including:

- Antimicrobial Activity : Studies have shown that compounds in the benzofuran class can possess antimicrobial properties. This compound may similarly exhibit efficacy against various bacterial strains.

- Anticancer Properties : The compound's ability to influence cellular signaling pathways positions it as a candidate for anticancer drug development. Research is ongoing to determine its effectiveness against specific cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | CHClNO | Contains chlorine; potential for different biological activity |

| Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate | CHNO | Amino group may enhance solubility and bioavailability |

| This compound | CHOF | Unique fluorine substitution influencing reactivity |

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Investigation of Anticancer Effects

A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted the compound's mechanism of action involving the modulation of key signaling pathways associated with cell survival and proliferation .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted benzofuran precursors followed by fluorination and esterification. For example, brominated intermediates (as seen in analogous compounds) may undergo nucleophilic substitution with fluorine sources (e.g., KF/18-crown-6) under anhydrous conditions . Key parameters include solvent selection (DMF or THF for polar reactions), temperature control (60–100°C), and catalyst optimization (e.g., Pd for cross-coupling steps). Post-synthesis, purification via column chromatography and recrystallization ensures high purity (>95%). Analytical validation via / NMR and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

Q. How is the molecular structure of this compound characterized, and what techniques are used to resolve conformational ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and ring puckering parameters. Software like SHELXL and ORTEP-III is used for refinement and visualization. For example, the 2,3-dihydrobenzofuran ring’s puckering amplitude () and phase angle () can be quantified using Cremer-Pople coordinates . Computational methods (e.g., DFT) complement experimental data by modeling electronic effects of the fluoro and methyl substituents .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing and stability of this compound?

- Methodological Answer : Graph-set analysis of SC-XRD data reveals hydrogen-bonding motifs (e.g., C–H···O or O–H···O interactions). For instance, carboxylate groups in related benzofuran derivatives form centrosymmetric dimers via O–H···O bonds, stabilizing the crystal lattice . Weak interactions (e.g., C–H···F) involving the fluorine atom may also contribute to packing efficiency. Computational tools like CrystalExplorer can map Hirshfeld surfaces to quantify interaction contributions .

Q. What strategies mitigate data contradictions between experimental and computational models of this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Use polarizable continuum models (PCM) to simulate solvent environments in silico.

- Validate reaction pathways (e.g., fluorination kinetics) via in situ NMR or HPLC monitoring .

- Cross-reference spectroscopic data (e.g., NMR chemical shifts) with computed values at the B3LYP/6-311+G(d,p) level .

Q. How do substituents (fluoro, methyl) affect the compound’s bioactivity, and what in vitro assays are suitable for mechanistic studies?

- Methodological Answer : The fluoro group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the methyl group modulates steric hindrance. For activity profiling:

- Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) with IC determination.

- Use fluorescence polarization to study receptor-ligand interactions.

- Compare structure-activity relationships (SAR) with analogs like 5-chloro-7-fluoro-3-methylbenzofuran .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.